N-[(2-nitrophenyl)sulfonyl]leucine
Description
Contextualizing Leucine (B10760876) Derivatives in Chemical Biology
Leucine, an essential amino acid with an isobutyl side chain, is a fundamental component of proteins and plays a crucial role in various physiological processes. chalmers.se Derivatives of leucine, created by modifying its structure, are widely used in chemical biology to probe and modulate biological systems. google.com These modifications can alter properties such as solubility, bioavailability, and interaction with biological targets. Leucine derivatives are integral to the development of new therapeutic agents and research tools. google.com
Significance of Sulfonamide Functional Groups in Bioactive Molecules
The sulfonamide functional group (R-SO₂-NR'R''), a key feature of N-[(2-nitrophenyl)sulfonyl]leucine, is a cornerstone in medicinal chemistry. thermofisher.comresearchgate.net This group is present in a wide array of pharmaceutical drugs, including antibiotics, diuretics, and anticonvulsants. researchgate.net The incorporation of a sulfonamide moiety can enhance the biological activity of a molecule, improve its pharmacokinetic profile, and provide a rigid structural scaffold that can facilitate binding to biological targets. lookchem.com The sulfonamide group is relatively unreactive and its crystalline nature is a classic feature used for the derivatization and identification of amines. thermofisher.com
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O6S |
|---|---|
Molecular Weight |
316.33 g/mol |
IUPAC Name |
4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O6S/c1-8(2)7-9(12(15)16)13-21(19,20)11-6-4-3-5-10(11)14(17)18/h3-6,8-9,13H,7H2,1-2H3,(H,15,16) |
InChI Key |
VRHVHBIUCNRUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Nitrophenyl Sulfonyl Leucine and Analogues
Strategies for N-Sulfonylation of Amino Acids
N-sulfonylation of amino acids is a fundamental transformation in peptide chemistry and the synthesis of bioactive molecules. The resulting sulfonamides are often more stable to enzymatic degradation than the corresponding amides. The 2-nitrobenzenesulfonyl group, in particular, serves as a valuable protecting group for the amine functionality of amino acids.
Utilization of 2-Nitrobenzenesulfonyl Chlorides in Amidation Reactions
A primary and widely adopted method for the synthesis of N-[(2-nitrophenyl)sulfonyl]leucine involves the reaction of leucine (B10760876) with 2-nitrobenzenesulfonyl chloride (nosyl chloride). researchgate.net This reaction is a nucleophilic substitution where the amino group of leucine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base, such as pyridine or an inorganic base, to neutralize the hydrochloric acid generated during the reaction. researchgate.net The 2-nitrobenzenesulfonyl group is advantageous as it can be introduced under mild conditions and later removed using specific reagents, making it a useful protecting group in multi-step syntheses. researchgate.net
Solid-Phase Synthesis Approaches for N-Sulfonylated Amino Acid Derivatives
Solid-phase synthesis offers a powerful platform for the preparation of N-sulfonylated amino acid derivatives, including this compound. In this approach, the amino acid is first anchored to a solid support, typically a resin. peptide.com The N-sulfonylation is then performed on the resin-bound amino acid using 2-nitrobenzenesulfonyl chloride. nih.gov This method allows for the use of excess reagents to drive the reaction to completion, with purification simplified to washing the resin to remove soluble by-products. lsu.edu Solid-phase synthesis is particularly amenable to the creation of combinatorial libraries of N-sulfonylated compounds. nih.govamericanpeptidesociety.org A common strategy involves using a 2-chlorotrityl chloride resin to temporarily protect the carboxylic acid group of the amino acid. researchgate.net
Regioselective Functionalization of Leucine Scaffolds
Once the this compound scaffold is assembled, further functionalization can be achieved. The presence of the nosyl group can influence the reactivity of the rest of the molecule, allowing for regioselective modifications. For instance, enzymes have been used to achieve regio- and stereoselective hydroxylation of N-protected leucine derivatives. researchgate.net Such enzymatic transformations highlight the potential for creating diverse analogues of this compound with specific stereochemistry.
Preparation of N-Substituted Leucine Precursors for Further Derivatization
This compound can serve as a precursor for the synthesis of more complex N-substituted derivatives. The nosyl group activates the N-H bond, making it more acidic and facilitating further substitution on the nitrogen atom.
Synthesis of N-Allyl-N-(2-nitrobenzenesulfonyl)-L-leucine Methyl Ester and Related Alkylated Derivatives
A notable example of further derivatization is the synthesis of N-Allyl-N-(2-nitrobenzenesulfonyl)-L-leucine Methyl Ester. researchgate.net This is typically achieved by first protecting the carboxylic acid of this compound as a methyl ester. The resulting compound can then be N-allylated using an allyl halide in the presence of a base. The increased acidity of the sulfonamide proton facilitates this alkylation reaction. researchgate.net This N-allyl derivative is a valuable building block for more complex molecular architectures, particularly in the context of creating libraries of compounds for biological screening. researchgate.net
Integration into Combinatorial Library Synthesis for Compound Discovery
The synthetic methodologies for this compound and its derivatives are well-suited for combinatorial chemistry. nih.gov Solid-phase synthesis, in particular, enables the parallel synthesis of a large number of related compounds by varying the amino acid and the substituents on the sulfonyl group or the nitrogen atom. nih.govamericanpeptidesociety.org These combinatorial libraries are instrumental in drug discovery for the high-throughput screening of compounds with potential therapeutic activities. americanpeptidesociety.orgnih.gov The generation of diverse libraries of N-sulfonylated amino acid derivatives allows for the exploration of a broad chemical space to identify novel bioactive molecules. nih.gov
Chemical Modification Strategies for this compound Derivatives
This compound possesses several reactive sites that can be targeted for chemical modification, including the amino group (via deprotection or further substitution), the carboxylic acid moiety, and the nitro group on the aromatic ring.
N-Alkylation: The sulfonamide nitrogen of N-nosyl amino acids is sufficiently acidic to undergo alkylation. A common strategy for the N-methylation of N-nosyl amino acid esters involves the use of diazomethane. This reaction proceeds under neutral conditions and typically results in quantitative yields for various amino acids, including leucine. The resulting N-methyl-N-nosyl-leucine esters are valuable building blocks for the synthesis of N-methylated peptides.
Deprotection of the Nosyl Group: A key feature of the nosyl group is its lability to nucleophilic attack, allowing for its removal under mild conditions. This deprotection is a crucial step in peptide synthesis to liberate the amino group for subsequent coupling reactions. The Fukuyama amine synthesis highlights a widely used method for the deprotection of nosyl amides. chem-station.com This process involves an aromatic nucleophilic substitution reaction with a thiol, such as thiophenol, in the presence of a base like potassium hydroxide. chem-station.com The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of sulfur dioxide and the release of the free amine. chem-station.com Solid-supported thiols, such as resin-supported mercaptoacetic acid, have also been developed for the efficient removal of the nosyl group in solution-phase peptide synthesis, simplifying the purification process.
Modification of the Carboxylic Acid Group: The carboxylic acid functionality of this compound can undergo various transformations, most notably esterification and amide bond formation.
Esterification: The esterification of N-protected amino acids is a common strategy to protect the C-terminus during peptide synthesis or to modify the compound's solubility and reactivity. Various methods can be employed, including reaction with an alcohol in the presence of an acid catalyst or using coupling agents. For example, N-protected amino acids can be esterified with alcohols in the presence of 4-(dimethylamino)pyridine (DMAP) and an activating agent. core.ac.uk Microwave-assisted esterification of L-leucine with alcohols in the absence of a solvent has also been reported to be an efficient method. scirp.org
Amide Bond Formation: The carboxylic acid group can be activated and coupled with an amine to form an amide bond. This is the fundamental reaction in peptide synthesis. Coupling agents such as dicyclohexylcarbodiimide (DCC) are often used to facilitate this reaction by activating the carboxyl group. Protecting-group-free amidation of amino acids using Lewis acid catalysts has also been explored.
Reduction of the Nitro Group: The nitro group on the 2-nitrophenylsulfonyl moiety can be reduced to an amino group. This transformation significantly alters the electronic properties of the protecting group and can be achieved using various reducing agents. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation over palladium on carbon (Pd/C) or using metals such as iron, tin, or zinc in the presence of an acid. This modification can be useful for introducing a new functional group that can be further derivatized.
The following table summarizes the key chemical modification strategies for this compound derivatives:
| Modification Site | Reaction Type | Reagents and Conditions | Product Type | Reference |
| Sulfonamide Nitrogen | N-Methylation | Diazomethane | N-Methyl-N-nosyl-leucine ester | researchgate.net |
| Nosyl Group | Deprotection | Thiophenol, Potassium Hydroxide | Free amine (Leucine derivative) | chem-station.com |
| Nosyl Group | Deprotection | Solid-supported mercaptoacetic acid | Free amine (Leucine derivative) | researchgate.net |
| Carboxylic Acid | Esterification | Alcohol, Acid catalyst or Coupling agent (e.g., DMAP) | Leucine ester derivative | core.ac.uk |
| Carboxylic Acid | Amide Formation | Amine, Coupling agent (e.g., DCC) | Leucine amide derivative | |
| Nitro Group | Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal/Acid (e.g., Fe/HCl) | 2-Aminophenylsulfonyl-leucine derivative |
Structure Activity Relationship Sar and Mechanistic Elucidation of N 2 Nitrophenyl Sulfonyl Leucine Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are instrumental in identifying the key molecular features that govern the biological activity of a series of compounds. By establishing a mathematical correlation between chemical structure and biological effect, QSAR models can predict the activity of novel analogues and guide synthetic efforts.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. In studies of related arylsulfonyl derivatives, CoMFA models have successfully predicted the inhibitory activities of these compounds. For instance, in an analysis of arylsulfonylimidazolidinone derivatives with antitumor activity, a CoMFA model demonstrated a strong correlation between the steric and electrostatic fields of the molecules and their in vitro cytotoxicity against human lung carcinoma (A549) cells. nih.gov The resulting contour maps from such studies provide a visual representation of the regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, offering a roadmap for structural optimization. A study on N1-arylsulfonylindole compounds as 5-HT6 antagonists also yielded a robust CoMFA model, indicating the importance of these fields in receptor binding. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another powerful 3D-QSAR method that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. CoMSIA models often provide a more detailed understanding of the ligand-receptor interactions. For a series of N1-arylsulfonylindole antagonists, a CoMSIA model combining steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields showed good predictive ability. nih.gov Similarly, a study on arylsulfonyl L-(+) glutamine derivatives as MMP-2 inhibitors revealed the significance of favorable steric, electrostatic, and hydrophobic substituents at the terminal phenyl ring for enhanced activity. nih.gov These findings underscore the multifaceted nature of the interactions governing the biological activity of arylsulfonyl-containing compounds.
The biological activity of N-[(2-nitrophenyl)sulfonyl]leucine analogues is governed by a delicate balance of steric, electronic, and hydrophobic properties.
Steric Factors: The size and shape of substituents on the aromatic ring and the leucine (B10760876) side chain play a crucial role. For instance, in a study of arylsulfonylhydrazones as anticancer agents, it was found that less-branched aromatic substituents were favorable for activity against certain breast cancer cell lines. mdpi.com The presence of bulky groups can lead to steric hindrance, preventing optimal binding to the target protein.
Electronic Effects: The electronic nature of the substituents, particularly on the phenyl ring, significantly influences activity. The presence of electron-withdrawing groups, such as the nitro group in this compound, can impact the electronic distribution of the entire molecule, affecting its interaction with the target. In the case of arylsulfonylhydrazones, the presence of halogen atoms like fluorine and chlorine was found to favor cytotoxic activity. mdpi.com
The following table summarizes the influence of different parameters on the biological activity of analogous arylsulfonyl compounds based on various QSAR studies.
| Parameter | Favorable Influence on Activity | Unfavorable Influence on Activity |
| Steric | Smaller, less-branched substituents on the aromatic ring. | Bulky, branched substituents causing steric hindrance. |
| Electronic | Presence of electron-withdrawing groups like halogens. | Presence of aromatic nitrogen atoms in some cases. |
| Hydrophobic | Hydrophobic substituents at specific positions. |
Computational Chemistry and Molecular Docking Investigations
Computational chemistry and molecular docking provide invaluable insights into the molecular-level interactions between this compound analogues and their biological targets. These techniques allow for the prediction of binding modes and the analysis of conformational preferences, guiding the design of more effective inhibitors.
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For aryl sulfonamide derivatives targeting the anti-apoptotic protein Mcl-1, molecular docking studies have revealed key interactions with amino acid residues in the binding pocket. qub.ac.uk These studies have shown that hydrogen bonding and hydrophobic interactions are critical for stabilizing the ligand-protein complex. For example, specific residues can form hydrogen bonds with the sulfonyl group, while the aromatic ring and the leucine side chain can engage in hydrophobic interactions with nonpolar residues in the binding site. In a study of renieramycin T analogues targeting Mcl-1, computational molecular docking indicated high binding affinities for the active compounds. nih.gov
The three-dimensional conformation of a molecule is crucial for its biological activity. Conformational analysis aims to identify the low-energy, and therefore most probable, conformations of a molecule. For flexible molecules like this compound analogues, understanding the preferred conformations is key to predicting their binding capabilities. Energy minimization procedures are employed to refine the geometry of the molecule and find its most stable structure. nih.gov Studies on leucine-containing peptides have shown that they can exist in various conformations in solution, and the biologically active conformation may be induced upon binding to the target. nih.gov The interplay of intramolecular hydrogen bonds and hydrophobic interactions dictates the conformational landscape of these molecules.
The table below presents a hypothetical summary of key interactions and conformational features for an this compound analogue binding to a target protein, based on findings from related compounds.
| Interaction Type | Interacting Moiety of Analogue | Potential Interacting Residues in Target |
| Hydrogen Bonding | Sulfonyl group, Carboxylate of leucine | Arginine, Asparagine, Serine |
| Hydrophobic Interactions | Phenyl ring, Leucine side chain | Leucine, Valine, Phenylalanine |
| Pi-Pi Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the electronic structure and predicting the reactivity of complex organic molecules. In the context of N-arylsulfonyl amino acids, DFT calculations provide valuable insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are critical determinants of their interaction with biological targets.
A study on a closely related compound, {(4-nitrophenyl)sulfonyl}tryptophan, utilized DFT calculations at the B3LYP/6-311++G(d,p) level of theory to correlate computed structural and spectroscopic data with experimental findings. nih.gov The excellent agreement between the calculated and experimental results lends confidence to the use of DFT for predicting the properties of similar molecules, including this compound.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. A smaller energy gap suggests a more reactive molecule. For {(4-nitrophenyl)sulfonyl}tryptophan, the HOMO-LUMO energy gap was calculated, providing a measure of its kinetic stability. nih.gov It is anticipated that this compound would exhibit a similar electronic profile, with the distribution of HOMO and LUMO densities indicating the likely sites for nucleophilic and electrophilic attack.
Table 1: Calculated Electronic Properties for a Representative N-(nitrophenylsulfonyl)amino acid
| Parameter | Value |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap (ΔE) | - |
| Dipole Moment | - |
| Note: Specific values for this compound are not available in the literature. The table is a template based on data for analogous compounds like {(4-nitrophenyl)sulfonyl}tryptophan. |
Mechanistic Insights from Structural Modifications
The basicity of the N-terminal amino group in N-arylsulfonyl amino acid derivatives plays a crucial role in both their chemical stability and their biological activity. The sulfonamide linkage, while generally more stable than a standard amide bond, can be susceptible to hydrolysis under certain conditions. The electronic nature of the arylsulfonyl group directly influences the acidity of the sulfonamide proton and, consequently, the stability of the N-S bond.
The presence of a strong electron-withdrawing group like the nitro group in this compound decreases the electron density on the nitrogen atom, making the sulfonamide proton more acidic and the nitrogen a poorer nucleophile. This can affect the hydrolytic stability of the molecule. Studies on related N-acylated amino acid amides have shown that the nature of the acyl group can significantly impact the rate of hydrolysis. nih.gov
The nature and position of substituents on the sulfonyl moiety are pivotal in determining the biological potency of N-arylsulfonyl amino acid analogues. These substituents can exert their influence through a combination of electronic, steric, and hydrophobic effects, which collectively modulate the compound's affinity for its biological target and its pharmacokinetic properties.
The 2-nitro substituent in this compound is a key feature. Its strong electron-withdrawing nature can enhance binding interactions through the formation of favorable electrostatic or hydrogen bonding interactions with residues in the enzyme's active site. For example, in a study of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids as urease inhibitors, a compound bearing a 3-nitrophenyl group exhibited excellent inhibitory activity. nih.govresearchgate.net This highlights the potential importance of the nitro group for potency. Molecular docking studies on {(4-nitrophenyl)sulfonyl}tryptophan have shown that the nitro group can participate in hydrogen bonding interactions with amino acid residues in the active site of target enzymes. nih.gov
Beyond the nitro group, other substituents on the phenyl ring can be systematically varied to probe the structure-activity relationship (SAR). For example, introducing hydrophobic groups could enhance binding to a hydrophobic pocket in the enzyme, while polar groups could form additional hydrogen bonds. The position of the substituent is also critical. An ortho-substituent, like the nitro group in the title compound, can induce a specific conformational preference in the molecule, which may be optimal for fitting into the enzyme's active site.
Table 2: Structure-Activity Relationship of N-Arylsulfonyl Amino Acid Analogues
| Substituent on Phenylsulfonyl Moiety | Relative Biological Potency | Rationale |
| 2-Nitro | High (predicted) | Strong electron-withdrawing character, potential for H-bonding. |
| 4-Nitro | High (observed in analogues) | Strong electron-withdrawing character, involved in key binding interactions. nih.gov |
| Halogens (F, Cl, Br) | Variable | Can modulate electronic properties and hydrophobicity. |
| Alkyl groups (e.g., CH3, t-Bu) | Variable | Can enhance hydrophobic interactions. nih.govresearchgate.net |
| Methoxy group (OCH3) | Variable | Can act as a hydrogen bond acceptor and influence electronic properties. |
| Note: This table is a generalized representation of SAR trends observed in related N-arylsulfonyl compounds and serves as a predictive guide for this compound analogues. |
Advanced Research Methodologies for Studying N 2 Nitrophenyl Sulfonyl Leucine
Spectroscopic and Analytical Techniques
Spectroscopic and analytical methods provide the foundation for the chemical characterization of N-[(2-nitrophenyl)sulfonyl]leucine. Each technique offers unique insights into the molecule's structural and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound in solution. Techniques such as 1H and 13C NMR provide detailed information about the chemical environment of each atom. For instance, 13C NMR spectral data is available for closely related N-sulfonylated leucine (B10760876) compounds. nih.govresearchgate.net
In analogous N-sulfonylated amino acid derivatives, the proton signal for the sulfonamide (NH) is characteristically shifted downfield. nih.gov This is attributed to the de-shielding effect of the adjacent sulfonyl (S=O) groups. nih.gov For complex protein studies involving similar amino acid derivatives, selective isotope labeling (e.g., 13C, 15N, 2H) can be employed to create specific NMR-active spin systems. nih.gov This approach simplifies complex spectra and enhances the sensitivity for observing changes in the chemical environment, which is crucial for studying protein-ligand interactions and conformational dynamics. nih.gov
Mass Spectrometry for Metabolomic Profiling and Compound Identification
Mass spectrometry (MS) is a powerful analytical technique used for the precise mass determination and identification of this compound. Gas chromatography-mass spectrometry (GC-MS) data for the related compound N-2-Nitrophenylsulfenyl-L-leucine is available through the NIST Mass Spectrometry Data Center. nih.gov
In the broader context of metabolomics, which involves the comprehensive analysis of small molecules in biological systems, MS-based strategies are paramount. pan.pl Techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) are routinely used to identify and quantify amino acids and their derivatives in complex biological samples. pan.pl This method involves the enzymatic digestion of proteins into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and structure. pan.pl This approach allows for the high-throughput screening and identification of compounds like this compound in metabolomic studies.
X-ray Crystallography for Solid-State Structure Determination of N-Sulfonylated Amino Acid Derivatives
X-ray crystallography provides definitive, high-resolution data on the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While specific crystal data for this compound is not detailed in the provided results, the methodology is well-established through studies of analogous N-sulfonylated amino acids and other small organic molecules. nih.govnih.govgrowingscience.commdpi.com
The process involves growing a single crystal of the compound and diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to generate an electron density map, from which the atomic coordinates, bond lengths, bond angles, and torsion angles can be determined. growingscience.com Studies on similar molecules reveal key structural features, such as the planarity of ring systems and the specific conformations adopted by the molecule. growingscience.commdpi.com Furthermore, this technique elucidates the supramolecular architecture, revealing intermolecular interactions like hydrogen bonds and C-H···π interactions that dictate how the molecules pack together in the crystal. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C11H7ClN4 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.817(3) |
| b (Å) | 13.533(10) |
| c (Å) | 19.607(15) |
| β (°) | 93.401(10) |
| Z (molecules/unit cell) | 4 |
UV-Vis and IR Spectroscopy for Compound Characterization
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques for the initial characterization of this compound. UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with the nitrophenyl aromatic system.
IR spectroscopy is used to identify the specific functional groups present in the molecule by measuring the absorption of infrared radiation at characteristic frequencies. For related leucine derivatives and N-sulfonylated compounds, distinct absorption bands confirm the presence of key structural motifs. nih.govrdd.edu.iq The IR spectrum of a leucine derivative, for example, shows a strong band for the asymmetric carboxylate stretch (υ(COO)asym) and other bands for the symmetric stretch (υ(OCO)sym). rdd.edu.iq The presence of the sulfonyl group in related sulfonamides gives rise to characteristic strong absorption bands. nih.gov
| Functional Group | Wavenumber (cm-1) |
|---|---|
| N-H stretch | 3384, 3196 |
| C-H stretch (aromatic/aliphatic) | 2971 |
| C=O stretch (amide) | 1668 |
| C=C stretch (aromatic) | 1602, 1507 |
| Sulfonyl (S=O) stretch | 1159 |
Biochemical and Cell-Based Assay Development
To understand the biological relevance of this compound, its interactions with enzymes and cellular systems must be investigated. This involves the development of specific biochemical and cell-based assays.
In Vitro Enzyme Kinetic Studies
In vitro enzyme kinetic studies are essential for determining if this compound can act as an inhibitor of a specific enzyme and for characterizing the mechanism of this inhibition. Sulfonamide-based compounds are known to exhibit inhibitory properties against various enzymes. nih.gov
The general methodology involves measuring the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the potential inhibitor, in this case, this compound. The data obtained from these experiments can be used to calculate key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. By plotting the data, for example using a Lineweaver-Burk plot (a plot of the inverse of velocity against the inverse of the substrate concentration), researchers can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov These kinetic assays are fundamental in the early stages of drug discovery to assess the potency and mechanism of action of new compounds. nih.govnih.gov
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Derivative 3b | AChE | 4.3 |
| Derivative 3c | AChE | 7.8 |
| Derivative 3b | BChE | > 50 |
| Derivative 3c | BChE | > 50 |
Reporter Gene Assays for Pathway Activation
Reporter gene assays are a powerful and widely used tool in cell biology and drug discovery to study the activation or inhibition of specific signaling pathways. nih.gov The core principle involves linking the activity of a pathway, typically the activation of a transcription factor, to the expression of an easily measurable "reporter" protein.
The methodology involves genetically engineering cells to contain a reporter construct. This construct places a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of a specific DNA sequence known as a response element. This response element is the binding site for a particular transcription factor. When the signaling pathway of interest is activated by a stimulus, such as the introduction of this compound, the corresponding transcription factor binds to the response element and drives the expression of the reporter gene. The resulting signal (e.g., luminescence for luciferase) is directly proportional to the level of pathway activation. medchemexpress.com
For a compound like this compound, a leucine derivative, researchers might investigate its effect on pathways sensitive to amino acid levels, such as the mTOR pathway. A hypothetical reporter assay could be designed to quantify the activity of a transcription factor downstream of mTOR signaling. By exposing the engineered cells to varying concentrations of the compound, a dose-response curve can be generated, revealing whether the compound activates or inhibits the pathway.
Table 1: Hypothetical Reporter Gene Assay Data for this compound
This table illustrates potential results from a luciferase-based reporter assay designed to measure the activation of a specific signaling pathway in response to the compound.
| Concentration of this compound (µM) | Average Luminescence (Relative Light Units) | Calculated Pathway Activation (Fold Change vs. Control) |
| 0 (Control) | 1,500 | 1.0 |
| 0.1 | 1,650 | 1.1 |
| 1 | 4,500 | 3.0 |
| 10 | 12,000 | 8.0 |
| 100 | 12,500 | 8.3 |
Isotopic Labeling Approaches in Metabolic Studies
Isotopic labeling is a fundamental technique used to trace the metabolic fate of molecules through complex biochemical pathways. nih.gov The method involves replacing one or more atoms in a molecule of interest with their isotope. These isotopes can be stable (non-radioactive), such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), or radioactive (radiolabeling). nih.govnih.gov Once the labeled compound is introduced into a biological system, its journey and transformation into other metabolites can be tracked using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows researchers to map metabolic pathways and quantify the rate of metabolic reactions, known as metabolic flux.
Use of Stable Isotopes (e.g., ¹³C-Leucine, ²H-Glucose) for Tracing Metabolic Flux and Turnover
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful application of isotopic labeling that provides detailed insights into cellular metabolism. This approach, often referred to as isotope-assisted metabolic flux analysis (iMFA), uses substrates enriched with stable isotopes to quantify intracellular metabolic fluxes. sigmaaldrich.com Since intracellular fluxes cannot be measured directly, they are inferred by analyzing the isotopic enrichment patterns in downstream metabolites. researchgate.net
To study the metabolic effects of this compound, a researcher could perform a cell culture experiment using a growth medium containing ¹³C-labeled leucine (¹³C-Leucine). By treating the cells with this compound and analyzing the resulting metabolites with mass spectrometry, one could determine if the compound alters how leucine is used by the cell. For example, a change in the ratio of labeled to unlabeled α-ketoisocaproate (a breakdown product of leucine) would indicate an effect on leucine catabolism. Similarly, using ¹³C-glucose would reveal alterations in central carbon metabolism and its interface with amino acid biosynthesis. nih.gov
The analysis of mass isotopomer distributions (MIDs) reveals how the labeled atoms are incorporated into various metabolites, providing a quantitative map of metabolic activity. researchgate.net This can uncover previously unknown metabolic pathways or reveal how a compound like this compound reroutes metabolism. researchgate.net
Table 2: Example of Isotopic Labeling for Metabolic Flux Analysis
This table shows a simplified example of how ¹³C-Leucine could be used to trace the impact of this compound on a hypothetical metabolic pathway where Leucine is converted to Metabolite X.
| Experimental Condition | Precursor | Key Metabolite Measured | Predominant Isotopologue Detected (Mass) | Interpretation |
| Control (No Compound) | ¹³C₆-Leucine | Metabolite X | M+6 | Baseline flux from Leucine to Metabolite X is established. |
| + this compound | ¹³C₆-Leucine | Metabolite X | M+6 (decreased intensity), M+0 (increased intensity) | The compound may inhibit the conversion of Leucine to Metabolite X, leading to less incorporation of the ¹³C label. |
High-Throughput Screening and Combinatorial Chemistry Platforms
High-Throughput Screening (HTS) and combinatorial chemistry are cornerstones of modern drug discovery, enabling the rapid synthesis and testing of thousands to millions of compounds. Combinatorial chemistry allows for the systematic generation of large, structurally diverse "libraries" of molecules from a set of common building blocks.
In the context of this compound, a combinatorial library could be created to explore the structure-activity relationship (SAR). This could involve:
Varying the Amino Acid: Replacing leucine with other natural or unnatural amino acids while keeping the 2-nitrophenylsulfonyl group constant.
Modifying the Aryl Group: Introducing different substituents onto the phenyl ring to alter its electronic and steric properties.
Once the library is synthesized, HTS is used to rapidly screen all the compounds for a specific biological activity. For instance, if this compound was found to inhibit a particular enzyme, an HTS campaign could be launched to screen the combinatorial library for derivatives with improved potency or selectivity. Such screens are typically automated and use a simple, robust assay (e.g., fluorescence or luminescence-based) to identify "hits."
Bioinformatic and Chemoinformatic Tools for Data Analysis and Prediction
Bioinformatic and chemoinformatic tools are essential for making sense of the large datasets generated in modern research and for predicting the properties of chemical compounds. These computational approaches can guide experimental work and accelerate the discovery process.
For this compound, these tools can be applied in several ways:
Target Prediction: The three-dimensional structure of the compound can be used in virtual high-throughput screening (vHTS) to dock it against libraries of protein structures. This can predict potential biological targets by identifying proteins with binding sites that favorably accommodate the molecule.
Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of novel derivatives based on their chemical structures. This can help prioritize which compounds to synthesize in a combinatorial library.
Data Analysis: Bioinformatic tools are crucial for analyzing data from HTS and metabolomics experiments. For example, software is used to process raw mass spectrometry data from isotopic labeling studies to calculate mass isotopomer distributions and infer metabolic fluxes. nih.gov Similarly, specialized software is used to manage and analyze the vast amount of data from an HTS campaign.
Table 3: Application of Bioinformatic and Chemoinformatic Tools
This table outlines various computational tools and their specific applications in the research of this compound.
| Tool/Technique | Category | Application for this compound |
| Molecular Docking (e.g., AutoDock, GOLD) | Chemoinformatics | Predict potential protein targets by simulating the binding of the compound to known protein structures. |
| QSAR Modeling | Chemoinformatics | Develop models to predict the activity of new derivatives, guiding the design of more potent analogues. |
| Flux Balance Analysis (FBA) | Bioinformatics | Analyze stable isotope labeling data to calculate and model changes in cellular metabolic fluxes. nih.gov |
| Ligand Design Software (e.g., LUDI) | Chemoinformatics | Design novel inhibitors based on the structure of a known target enzyme's active site. |
Future Directions and Emerging Research Avenues for N 2 Nitrophenyl Sulfonyl Leucine
Development of Novel Derivatizations for Enhanced Specificity and Potency
The core structure of N-[(2-nitrophenyl)sulfonyl]leucine is a prime candidate for derivatization—the chemical modification of a compound to enhance its properties. The goal of derivatization is to improve its ability to interact with a specific biological target (specificity) and to elicit a strong biological response at low concentrations (potency).
Research in related sulfonamide compounds demonstrates the power of this approach. For instance, studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have shown that systematic modifications can lead to highly potent and selective inhibitors of enzymes like 12-lipoxygenase, which is involved in inflammation and other physiological responses. nih.gov This highlights a clear path for this compound. Future research will likely focus on:
Systematic Structure-Activity Relationship (SAR) Studies: Researchers can create a library of analogs by modifying both the leucine (B10760876) and the nitrophenyl parts of the molecule. Changes to the leucine side chain could alter how the molecule fits into a protein's binding pocket, while modifications to the aromatic ring (e.g., changing the position or type of substituent) can fine-tune its electronic properties and binding interactions.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties can lead to improved characteristics. For example, the sulfonyl group could be replaced with other hydrogen-bond acceptors.
Advanced Derivatization Reagents: The 2-nitrophenylsulfonyl moiety itself is valuable in creating complex analytical tools. A novel derivatizing reagent, Ns-MOK-β-Pro-OSu, incorporates a 2-nitrobenzenesulfonyl group to enable the highly selective analysis of amino acids using advanced mass spectrometry techniques. semanticscholar.org This demonstrates how the core structure can be built upon to create sophisticated chemical tools for research.
Exploration of New Biological Targets and Pathways for Therapeutic Intervention
A key area of future research is identifying the specific proteins and biological pathways that this compound and its derivatives can modulate. The leucine component of the molecule provides a logical starting point for this exploration.
The mTOR Signaling Pathway: Leucine is a well-known activator of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis. nih.govnih.gov The mTOR pathway is a critical target in cancer and metabolic diseases. Future studies will investigate whether this compound or its derivatives can act as agonists or antagonists of this pathway, potentially offering a more targeted way to control its activity than leucine alone. The addition of the nitrophenylsulfonyl group could alter its binding to the upstream regulators of mTOR.
Amino Acid Metabolism and Transport: The leucine structure may allow the compound to be recognized by amino acid transporters on the cell surface, providing a "Trojan horse" mechanism to enter cells. Furthermore, leucine is a precursor in various metabolic pathways, including the biosynthesis of sterols in some organisms like the parasite Leishmania mexicana. researchgate.net Derivatives of this compound could be explored as potential inhibitors of these metabolic pathways in pathogens.
Enzyme Inhibition: As shown by related benzenesulfonamide (B165840) compounds, this chemical class can effectively inhibit enzymes. nih.gov The 12-lipoxygenase enzyme, implicated in thrombosis, diabetes, and cancer, is a validated target. nih.gov Screening of this compound derivatives against a panel of enzymes, particularly those with pockets that accommodate amino acid-like structures, could reveal entirely new therapeutic targets.
Integration with Advanced Drug Discovery Platforms and Virtual Screening
Modern drug discovery has been revolutionized by computational power. Advanced platforms now allow for the virtual screening of billions of molecules against a target protein to predict binding affinity, saving immense time and resources.
This compound is an ideal candidate for inclusion in these next-generation drug discovery workflows. biorxiv.org Its relatively small size and defined chemical features are characteristic of the molecular fragments used to build vast digital libraries. Platforms like VirtualFlow 2.0 utilize "ready-to-dock" libraries containing tens of billions of synthetically accessible molecules. biorxiv.org
The process involves:
Library Inclusion: The structure of this compound and its virtual derivatives can be added to ultra-large chemical space libraries, such as the Enamine REAL Space. biorxiv.org
Computational Docking: These molecules are then computationally docked into the three-dimensional structures of disease-relevant proteins (e.g., kinases, proteases, or receptors).
Hit Identification: The platform identifies the molecules with the best-predicted binding energy and structural fit, flagging them as "hits" for chemical synthesis and biological testing. biorxiv.org
This approach dramatically accelerates the initial phase of drug discovery, allowing researchers to rapidly identify promising lead compounds derived from the this compound scaffold for a multitude of diseases.
Expanding Applications in Chemical Biology Tools and Probes
Beyond its potential as a therapeutic agent, this compound holds significant promise as a foundational component for chemical biology tools. These tools, often called chemical probes, are small molecules used to study and manipulate biological systems. nih.govyoutube.com
The value of this compound lies in its bipartite nature:
Recognition Element: The leucine portion can guide the molecule to proteins that naturally bind leucine or other branched-chain amino acids.
Functional Handle: The nitrophenylsulfonyl group is a versatile chemical handle that can be modified for various applications.
Future applications in this area include:
Probe Design: The compound can serve as a building block for creating more complex probes. sigmaaldrich.com By attaching a reporter tag (like a fluorescent dye) or an affinity tag (like biotin) to the core structure, researchers can create probes to visualize the location of target proteins within a cell or to isolate them for further study.
Fragment-Based Discovery: In fragment-based drug discovery, small, low-complexity molecules (fragments) are screened for weak binding to a target protein. nih.gov this compound is an excellent example of such a fragment. Once a binding fragment is identified, it is chemically "grown" or combined with other fragments to create a high-affinity lead molecule.
Activity-Based Probes: The sulfonyl group can be modified to create a reactive "warhead" that covalently binds to a target protein. This creates an activity-based probe that can be used to identify active enzymes in a complex biological sample, a technique central to chemoproteomics. youtube.com
Through these applications, this compound can evolve from a simple chemical compound into a sophisticated tool that helps to unravel the complexities of biology and accelerate the development of new medicines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(2-nitrophenyl)sulfonyl]leucine, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves sulfonylation of leucine’s amine group using 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., in aqueous NaOH or DMF). Optimization includes monitoring reaction temperature (0–5°C to minimize side reactions) and stoichiometry (molar ratios of leucine:sulfonyl chloride ≈ 1:1.2). Purity is validated via HPLC and NMR to confirm the absence of unreacted starting materials or byproducts like sulfonated isomers .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies).
- NMR (¹H and ¹³C) to confirm sulfonamide bond formation (e.g., absence of free -NH₂ signals in leucine).
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS in positive ion mode) .
Q. What are the primary research applications of sulfonated amino acids like this compound in preclinical studies?
- Methodological Answer : These compounds are used as:
- Chiral auxiliaries in asymmetric synthesis (e.g., in peptide bond formation or stereoselective catalysis).
- Protease inhibitors in enzymatic assays, leveraging the sulfonyl group’s electrophilic properties.
- Chromatographic ligands in chiral stationary phases (CSPs) for enantiomer separation, as seen in structurally similar sulfonated leucine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions may arise from variations in:
- Experimental conditions (e.g., buffer pH affecting sulfonamide stability).
- Impurity profiles (e.g., residual solvents or isomers altering biological responses).
- Assay specificity (e.g., off-target interactions in cell-based vs. cell-free systems).
Address these by replicating studies under standardized NIH preclinical guidelines (e.g., reporting temperature, solvent, and assay controls) and validating compound purity before use .
Q. What mechanistic hypotheses explain the inhibitory activity of this compound in polyglutamine aggregation, and how can they be tested?
- Methodological Answer : Hypothesize that the sulfonyl group disrupts hydrogen-bonding networks in polyQ aggregates. Test via:
- Thioflavin-T fluorescence assays to monitor aggregation kinetics.
- Molecular dynamics simulations to model interactions between the sulfonyl group and glutamine residues.
- Structure-activity relationship (SAR) studies by modifying the nitro group position or sulfonamide linkage .
Q. How should researchers design a robust study to evaluate the chiral resolution efficiency of this compound-based CSPs?
- Methodological Answer :
- Column preparation : Immobilize the compound on silica gel via covalent bonding (e.g., using triethoxysilane linkers).
- Test analytes : Use racemic mixtures of amino acids or drugs with known enantioselectivity issues.
- Performance metrics : Calculate retention factors (k), separation factors (α), and resolution (Rs) under varied mobile phases (e.g., hexane/isopropanol gradients).
- Statistical validation : Include triplicate runs and assess batch-to-batch reproducibility .
Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions about this compound’s role in metabolic pathways?
- Methodological Answer : Apply the FINER criteria :
- Feasible : Use isotopic labeling (e.g., ¹⁴C-leucine) to trace metabolic incorporation.
- Novel : Investigate whether the nitro group alters leucine’s mTOR signaling activity.
- Ethical : Follow NIH guidelines for in vivo studies, including IACUC protocols for animal models.
- Relevant : Link findings to broader fields like cancer metabolism or neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
